molecular formula C21H21BrN4O4S B2687585 ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476451-20-4

ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2687585
CAS No.: 476451-20-4
M. Wt: 505.39
InChI Key: UFPQROJPUPCFPL-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H21BrN4O4S and its molecular weight is 505.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One notable application of compounds related to ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is in the synthesis of novel organic molecules. For instance, the synthesis of triazole derivatives has been a focal point in research due to their potential biological activities. A study by Pokhodylo and Obushak (2019) demonstrates the chemical synthesis of related triazole compounds, highlighting the versatility of these molecules in chemical synthesis processes (Pokhodylo & Obushak, 2019).

Anticancer Properties

Another significant application is in the evaluation of anticancer properties. Bekircan et al. (2008) synthesized derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity, indicating the potential of such compounds in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Interactions and Stability

Investigations into the molecular interactions and stability of triazole derivatives also represent a crucial area of research. Ahmed et al. (2020) focused on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing insights into the molecular stability and potential applications of these compounds in materials science (Ahmed et al., 2020).

Pharmacological Activities

Furthermore, the pharmacological activities of related compounds have been explored. For example, research on the hypolipidemic activities of ethyl 4-benzyloxybenzoate derivatives by Baggaley et al. (1977) sheds light on the potential of these molecules in treating lipid disorders, indicating a wider scope for the application of similar triazole derivatives in pharmacology (Baggaley, Fears, Hindley, Morgan, Murrell, & Thorne, 1977).

Properties

IUPAC Name

ethyl 2-[[4-(4-bromophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-8-6-15(22)7-9-16)12-23-20(28)14-4-10-17(29-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQROJPUPCFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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